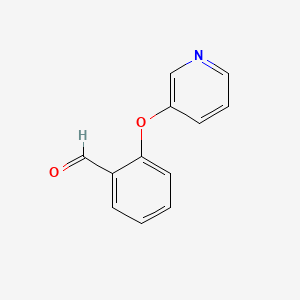

2-(Pyridin-3-yloxy)benzaldehyde

Description

Properties

IUPAC Name |

2-pyridin-3-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-9-10-4-1-2-6-12(10)15-11-5-3-7-13-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCSAVFUTDKCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391892 | |

| Record name | 2-(Pyridin-3-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-42-5 | |

| Record name | 2-(Pyridin-3-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 3 Yloxy Benzaldehyde and Its Derivatives

Established Synthetic Routes to the Core Structure

The synthesis of the 2-(pyridin-3-yloxy)benzaldehyde framework relies on fundamental organic reactions, primarily focusing on the formation of the aryl ether bond and the subsequent installation of the aldehyde group.

Aryl Ether Formation Strategies (e.g., Ullmann or nucleophilic aromatic substitution variants)

The central challenge in synthesizing the core structure of this compound is the formation of the ether linkage between the pyridine (B92270) and benzene (B151609) rings. Two classical and widely employed strategies for this transformation are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. acs.orgjk-sci.com In the context of synthesizing the target molecule, this would typically involve the reaction of 3-hydroxypyridine (B118123) with a 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde (B47322) or 2-chlorobenzaldehyde). Traditional Ullmann reactions often require high temperatures (frequently over 200°C), polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper powder or copper salts. acs.orgjk-sci.com The mechanism involves the in-situ formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether. jk-sci.com Modern variations of the Ullmann ether synthesis have been developed to proceed under milder conditions with catalytic amounts of copper. acs.org

Nucleophilic Aromatic Substitution (SNAr) offers an alternative pathway. libretexts.org This reaction involves the attack of a nucleophile, in this case, the phenoxide generated from 3-hydroxypyridine, on an aromatic ring bearing a good leaving group (typically a halide) and activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. libretexts.orgresearchgate.net For the synthesis of this compound, the aldehyde group at the ortho position on the benzaldehyde (B42025) ring acts as the necessary electron-withdrawing group to facilitate the substitution. The reaction typically proceeds by treating 3-hydroxypyridine with a strong base (like sodium hydride) to form the nucleophilic pyridin-3-olate, which then displaces the halide from 2-halobenzaldehyde. chemistrysteps.com While SNAr reactions can be highly effective, they are contingent on the electronic properties of the aryl halide substrate. libretexts.orgtubitak.gov.tr

| Strategy | Reactants | Typical Conditions | Advantage | Limitation |

| Ullmann Condensation | 3-Hydroxypyridine + 2-Halobenzaldehyde | Copper catalyst, Base (e.g., K₂CO₃), High temperature (e.g., >150°C), Polar solvent (e.g., DMF) | Broad substrate scope | Often requires harsh conditions and stoichiometric copper acs.orgjk-sci.com |

| Nucleophilic Aromatic Substitution (SNAr) | 3-Hydroxypyridine + 2-Fluorobenzaldehyde | Strong base (e.g., NaH), Polar aprotic solvent (e.g., DMF, THF) | Milder conditions than traditional Ullmann | Requires electron-withdrawing group on the aryl halide libretexts.org |

Introduction of the Aldehyde Moiety through Formylation or Oxidation

The aldehyde group can be introduced either before or after the formation of the diaryl ether bond.

If the ether linkage is formed first, resulting in 3-phenoxypyridine, a formylation reaction can be employed to introduce the aldehyde group onto the benzene ring. Classic formylation methods include the Gattermann-Koch reaction (using CO and HCl with a copper(I) chloride/aluminum chloride catalyst system) or the Vilsmeier-Haack reaction (using a phosphorus oxychloride/DMF mixture). commonorganicchemistry.comjove.com These reactions are electrophilic aromatic substitutions, and the substitution pattern is directed by the existing ether group. However, direct formylation can sometimes lead to mixtures of isomers and may require harsh conditions.

A more common and controlled approach is to use a precursor molecule where the aldehyde functionality is already present or can be unmasked. A highly effective strategy involves the oxidation of a primary alcohol . This route begins with the synthesis of the corresponding alcohol, (2-(pyridin-3-yloxy)phenyl)methanol. This intermediate can be synthesized via the aryl ether formation strategies described previously, starting with 3-hydroxypyridine and (2-bromophenyl)methanol or 2-hydroxybenzyl alcohol and 3-halopyridine. The subsequent oxidation of the benzylic alcohol to the desired aldehyde, this compound, can be achieved using a variety of mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid. libretexts.org

Common reagents for this selective oxidation include:

Manganese Dioxide (MnO₂) : This is a classic and highly effective reagent for the selective oxidation of benzylic and allylic alcohols. mychemblog.comwikipedia.org The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. mychemblog.comorganic-chemistry.org

Dess-Martin Periodinane (DMP) : A hypervalent iodine reagent that provides a mild and rapid oxidation of primary alcohols to aldehydes under neutral conditions at room temperature. jk-sci.comnih.govtubitak.gov.tr It is known for its high yield and tolerance of sensitive functional groups. nih.gov

Swern Oxidation : This method uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered base such as triethylamine. acs.orgresearchgate.net It is highly efficient but requires cryogenic temperatures (typically -78 °C) to prevent side reactions. researchgate.net

| Oxidation Method | Reagent(s) | Typical Conditions | Key Features |

| Manganese Dioxide Oxidation | Activated MnO₂ | DCM or CHCl₃, Room Temperature | Heterogeneous, selective for benzylic/allylic alcohols. mychemblog.comwikipedia.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | DCM, Room Temperature | Mild, neutral pH, high yields, short reaction times. nih.govtubitak.gov.tr |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | DCM, -78 °C | High efficiency, but requires low temperatures and careful handling. acs.orgresearchgate.net |

Advanced Synthetic Strategies and Catalysis in Synthesis

Modern synthetic organic chemistry has introduced more advanced and efficient methods that can be applied to the synthesis of this compound, focusing on improved catalytic systems and energy sources.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-O cross-coupling)

The Ullmann condensation is a classic example of a transition metal-catalyzed C-O cross-coupling reaction. jk-sci.comorganic-chemistry.org While traditionally using stoichiometric copper, modern catalysis has focused on developing highly efficient systems that use only catalytic amounts of a transition metal, most commonly copper or palladium. These modern C-O cross-coupling reactions, often referred to as Ullmann-type or Buchwald-Hartwig etherifications, can proceed under much milder conditions, at lower temperatures, and with a broader range of substrates. These reactions typically employ a copper(I) or copper(II) salt as a precatalyst along with a specific ligand (such as diamines or phenols) that facilitates the catalytic cycle and improves reaction efficiency.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide variety of chemical reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields by minimizing side reactions. chemistrysteps.comacs.org This enhanced efficiency is due to the direct and rapid heating of polar reagents and solvents by the microwave energy. mychemblog.com

For the synthesis of this compound, microwave protocols can be applied to the key aryl ether formation step. Microwave-assisted Ullmann-type C-O coupling reactions have been shown to be particularly effective. mychemblog.comacs.org By performing the reaction between 3-hydroxypyridine and a 2-halobenzaldehyde in the presence of a copper catalyst and a base in a sealed vessel under microwave irradiation, the synthesis can be completed with significantly enhanced speed and efficiency compared to conventional heating methods. chemistrysteps.com

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign processes. Key areas of focus include the choice of catalysts, solvents, and energy efficiency.

Catalyst Selection: Traditional Ullmann reactions often require stoichiometric amounts of copper, high temperatures (frequently over 200°C), and polar, high-boiling point solvents like nitrobenzene (B124822) or DMF. wikipedia.orgmdpi.com Modern approaches focus on using catalytic amounts of copper or palladium. The development of copper nanoparticles (Cu-NPs) and immobilized copper catalysts allows for easier recovery and reuse, minimizing metal waste. mdpi.comsemanticscholar.org These nanocatalysts can promote Ullmann-type O-arylation reactions under milder conditions (50-120°C). mdpi.comsemanticscholar.org

Palladium-catalyzed Buchwald-Hartwig reactions represent a significant green alternative. acsgcipr.org While palladium is a precious metal, the development of highly active catalysts with sophisticated ligands allows for very low catalyst loadings. organic-chemistry.org However, from a green perspective, there is a growing interest in replacing palladium with more abundant and less toxic base metals like copper or nickel for these cross-coupling reactions. acsgcipr.org

Solvent Choice: A major green challenge is the replacement of hazardous solvents. Research has demonstrated the synthesis of related pyridine-derived Schiff bases in greener solvents like ethanol (B145695) or even an ethanol-water mixture at room temperature, achieving high yields. ijcrcps.com For Ullmann and Buchwald-Hartwig type reactions, avoiding high-impact solvents like 1,4-dioxane, toluene, and DMF is a key goal. acsgcipr.org The use of ionic liquids has also been explored as a recyclable reaction medium for Ullmann-type reactions involving pyridine derivatives. wikipedia.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a green technique that can significantly reduce reaction times and energy consumption. A cascade reaction involving a Buchwald-Hartwig coupling to synthesize pyrido[2,3-d]pyrimidines has been successfully performed under microwave irradiation and solvent-free conditions, highlighting a potential green route for related structures. rsc.org

The table below summarizes the application of green chemistry principles to relevant synthetic methodologies.

| Green Chemistry Principle | Traditional Method (e.g., Ullmann) | Greener Alternative | Research Finding |

| Atom Economy | Use of stoichiometric copper. wikipedia.org | Catalytic amounts of Cu or Pd. organic-chemistry.orgsemanticscholar.org | Highly efficient palladium catalysts allow for very low loadings, improving atom economy. organic-chemistry.org |

| Safer Solvents | High-boiling, polar solvents (DMF, nitrobenzene). wikipedia.org | Ethanol, ethanol-water mixtures, ionic liquids. ijcrcps.comwikipedia.org | Synthesis of pyridine-derived compounds in an ethanol-water mixture at ambient temperature gave a 95.6% yield. ijcrcps.com |

| Energy Efficiency | High temperatures (often >210°C). wikipedia.org | Microwave irradiation, lower reaction temperatures. semanticscholar.orgrsc.org | Microwave-assisted synthesis can enable solvent-free conditions and rapid reaction times. rsc.org |

| Catalysis | Stoichiometric copper. wikipedia.org | Reusable catalysts (e.g., Cu-NPs), base metal catalysts (Ni). semanticscholar.orgacsgcipr.org | Copper nanoparticles have been used as efficient and reusable catalysts for Ullmann O-arylation. semanticscholar.org |

This table is generated based on data from multiple sources to illustrate the principles.

Optimization of Reaction Conditions and Yield Enhancement Studies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are typically studied include the choice of catalyst, ligand, base, solvent, and temperature.

In a patent describing the synthesis of a related compound, 4-(pyridin-2-yloxy)benzaldehyde, the reaction between 4-hydroxybenzaldehyde (B117250) and 2-fluoropyridine (B1216828) was performed using sodium hydride as the base in DMF. The reaction required heating at progressively higher temperatures (120°C, 140°C, and finally 160°C) to achieve a 57% yield after purification. This suggests that temperature plays a critical role in driving the reaction to completion.

For copper-catalyzed Ullmann-type couplings, the choice of base is crucial. Studies on the O-arylation of various phenols have shown that cesium carbonate (Cs₂CO₃) is often a highly effective base, even under milder conditions. mdpi.comsemanticscholar.org For instance, using a copper nanoparticle catalyst, the reaction between phenols and aryl halides proceeded efficiently in the presence of Cs₂CO₃ at 120°C in DMF. mdpi.com

In the context of Buchwald-Hartwig couplings, the ligand bound to the palladium center dictates the scope and efficiency of the reaction. The development of sterically hindered phosphine (B1218219) ligands has been instrumental in improving catalyst performance. wikipedia.org Optimization studies for C-N cross-coupling reactions have systematically evaluated different ligands, bases, and solvents to find the ideal combination for specific substrates. researchgate.net For example, in the synthesis of certain pyrimidine (B1678525) derivatives, methanol (B129727) was identified as the optimal solvent, providing a yield of 86.74% at room temperature. researchgate.net

A hypothetical optimization study for the synthesis of this compound via a copper-catalyzed reaction between 3-hydroxypyridine and 2-fluorobenzaldehyde might explore the variables shown in the table below.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (10) | K₂CO₃ | DMF | 140 | Hypothetical |

| 2 | CuI (10) | Cs₂CO₃ | DMF | 140 | Hypothetical |

| 3 | CuI (10) | Cs₂CO₃ | Dioxane | 110 | Hypothetical |

| 4 | Cu₂O (5) | Cs₂CO₃ | DMF | 120 | Hypothetical |

| 5 | Cu₂O (5) + Ligand | Cs₂CO₃ | Toluene | 110 | Hypothetical |

This is a hypothetical data table illustrating a typical optimization study.

Stereochemical Considerations in the Synthesis of Chiral Derivatives (if applicable)

The structure of this compound itself is achiral. However, the synthesis of chiral derivatives, for example, by introducing a chiral center on a substituent attached to either the pyridine or benzaldehyde ring, would require stereochemical control.

If a chiral starting material is used, such as a chiral derivative of 3-hydroxypyridine or 2-fluorobenzaldehyde, the primary consideration is whether the reaction conditions will cause racemization of the existing stereocenter. The typical conditions for Ullmann and Buchwald-Hartwig couplings are not generally expected to affect a remote, stable stereocenter.

More advanced synthetic strategies could involve the creation of a chiral center during the synthesis, most notably through asymmetric catalysis. While direct asymmetric synthesis of the diaryl ether bond is less common, related transformations offer insights. For instance, asymmetric Ullmann coupling reactions have been developed for the synthesis of axially chiral biaryl compounds. wikipedia.org These reactions use a chiral auxiliary on one of the coupling partners to direct the stereochemical outcome of the C-C bond formation. wikipedia.org A similar principle could potentially be applied to control the atropisomerism in sterically hindered diaryl ether derivatives of this compound, should they be designed to exhibit axial chirality.

Furthermore, enantioselective methods have been developed for α-arylation of carbonyl compounds using Buchwald-Hartwig-type conditions, demonstrating that palladium catalysis can be rendered asymmetric for C-C bond formation adjacent to a carbonyl group. wikipedia.org While not directly applicable to the ether linkage, this shows the potential for developing asymmetric variants of related cross-coupling reactions.

At present, specific literature detailing the synthesis of chiral derivatives of this compound and the associated stereochemical challenges appears limited. The discussion remains largely based on principles derived from similar chemical systems.

Chemical Transformations and Reactivity Profile of 2 Pyridin 3 Yloxy Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is a primary site of chemical reactivity in 2-(Pyridin-3-yloxy)benzaldehyde. Its electrophilic carbonyl carbon and the adjacent hydrogen atom are susceptible to various transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group in aldehydes is highly polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. This initial nucleophilic attack on the carbonyl carbon is a key step in many reactions of aldehydes. The reactivity of the aldehyde is generally greater than that of a ketone due to less steric hindrance and the presence of only one electron-donating alkyl/aryl group.

The general mechanism involves the nucleophile adding to the carbonyl carbon, which leads to the rehybridization of the carbon from sp² to sp³. This forms a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

While specific examples for this compound are not extensively detailed in the literature, its reactivity can be predicted based on the well-established behavior of aromatic aldehydes. Common nucleophilic addition reactions include those with organometallic reagents and ylides.

Grignard and Organolithium Reagents: These strong nucleophiles readily add to the aldehyde to form, after an acidic workup, a secondary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) can convert the aldehyde into an alkene, replacing the C=O bond with a C=C bond.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Type | Product Type |

|---|---|---|

| Grignard Reagent (R-MgX) | Organometallic | Secondary Alcohol |

| Organolithium Reagent (R-Li) | Organometallic | Secondary Alcohol |

| Phosphorus Ylide (Ph₃P=CHR) | Wittig Reagent | Alkene |

| Hydride Ion (H⁻) | Reducing Agent | Primary Alcohol |

Condensation Reactions (e.g., Schiff Base Formation, Hydrazone Derivatives)

Condensation reactions are a cornerstone of aldehyde chemistry, involving the reaction of the carbonyl group with a primary amine derivative to form a new carbon-nitrogen double bond (C=N), with the elimination of a water molecule. derpharmachemica.com These reactions are fundamental in the synthesis of a wide variety of heterocyclic compounds and other complex molecules. nih.govmdpi.com

Schiff Base Formation: this compound is expected to react with primary amines (R-NH₂) under mild, often acid-catalyzed, conditions to form imines, commonly known as Schiff bases. derpharmachemica.comscience.gov These compounds are valuable intermediates in organic synthesis and many exhibit significant biological activities. researchgate.net The reaction proceeds via the initial nucleophilic addition of the amine to the aldehyde, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine. derpharmachemica.com

Hydrazone Derivatives: Similarly, the aldehyde can condense with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as substituted hydrazines or hydrazides (R-CONHNH₂), to form hydrazones. researchgate.netresearchgate.net These reactions are typically carried out by refluxing the reactants in a solvent like ethanol (B145695). mdpi.comresearchgate.net Hydrazones are important synthetic intermediates and are known for their diverse biological properties. organic-chemistry.org For instance, hydrazones derived from the condensation of isonicotinic acid hydrazide with pyridine (B92270) aldehydes have shown significant antitubercular activity.

The general procedure for forming these derivatives involves mixing the aldehyde with the appropriate amine or hydrazide in a suitable solvent, sometimes with catalytic acid or base, and heating the mixture. nih.govresearchgate.net

Table 2: Condensation Reaction Products

| Reagent | Reagent Class | Product |

|---|---|---|

| Primary Amine (R-NH₂) | Amine | Schiff Base (Imine) |

| Hydrazine (H₂NNH₂) | Hydrazine | Hydrazone |

| Substituted Hydrazine (R-NHNH₂) | Hydrazine Derivative | Substituted Hydrazone |

| Hydrazide (R-CONHNH₂) | Hydrazide | Acylhydrazone |

| Hydroxylamine (NH₂OH) | Amine Derivative | Oxime |

Oxidation and Reduction Reactions of the Aldehyde Group

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. libretexts.org This transformation can be achieved using a variety of oxidizing agents under different conditions. organic-chemistry.org

Strong Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution will readily convert the aldehyde to 2-(Pyridin-3-yloxy)benzoic acid.

Mild Oxidants: The oxidation can also be performed under milder conditions. Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution (Cu²⁺ complex) are classic examples used to test for aldehydes, resulting in a silver mirror or a red precipitate of copper(I) oxide, respectively, upon oxidation of the aldehyde to the corresponding carboxylate salt. libretexts.org More modern and selective methods utilize reagents like Oxone or proceed via catalysis with species like N-hydroxyphthalimide (NHPI) under an oxygen atmosphere. organic-chemistry.org The use of chromium trioxide in pyridine (Collins reagent) typically oxidizes primary alcohols to aldehydes and stops there, as the absence of water prevents the formation of the hydrate (B1144303) intermediate necessary for further oxidation to a carboxylic acid. quora.com

Reduction: The aldehyde group can be easily reduced to a primary alcohol, yielding [2-(Pyridin-3-yloxy)phenyl]methanol.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. libretexts.org NaBH₄ is a milder, more selective reagent that can be used in protic solvents like ethanol or methanol (B129727). LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. For substrates with other reducible groups (like esters), NaBH₄ provides better chemoselectivity for the aldehyde. In some cases, such as with sterically hindered or ester-containing benzaldehydes, conditions may need to be controlled to prevent side reactions like intramolecular transesterification. nih.gov

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni) to reduce the aldehyde.

Table 3: Common Redox Reagents for the Aldehyde Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 2-(Pyridin-3-yloxy)benzoic acid |

| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 2-(Pyridin-3-yloxy)benzoate |

| Oxidation | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | 2-(Pyridin-3-yloxy)benzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | [2-(Pyridin-3-yloxy)phenyl]methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | [2-(Pyridin-3-yloxy)phenyl]methanol |

Reactivity of the Pyridin-3-yloxy Moiety

The pyridin-3-yloxy portion of the molecule consists of a pyridine ring linked to the benzaldehyde (B42025) moiety via an ether bond. The reactivity of this section is dominated by the properties of the pyridine ring.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This deactivation makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609), requiring harsh reaction conditions. quimicaorganica.org

The nitrogen atom strongly deactivates the C2, C4, and C6 positions (ortho and para) through its inductive effect and by destabilizing the cationic intermediate (sigma complex) that would form upon attack at these positions. youtube.com Attack at the C3 and C5 positions (meta) results in a more stable intermediate where the positive charge is not placed on the electronegative nitrogen atom. quora.com Therefore, electrophilic substitution on pyridine preferentially occurs at the 3- and 5-positions. quimicaorganica.orgquora.com

In this compound, the substituent is at the 3-position of the pyridine ring. The ether oxygen is an activating, ortho-, para-directing group. However, the powerful deactivating effect of the ring nitrogen is the dominant factor. Electrophilic attack will still be difficult and is expected to occur at the positions meta to the nitrogen (C5) and ortho to the ether linkage, or at the C4/C6 positions which are ortho/para to the ether but also ortho/para to the deactivating nitrogen. The precise outcome would depend on the specific electrophile and reaction conditions. Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. quimicaorganica.org

Nucleophilic Substitution Reactions on the Pyridine Ring

Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted pyridine ring is generally difficult. However, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack than benzene, particularly if a good leaving group (like a halide) is present at the C2 or C4 positions. Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, thus stabilizing it.

In this compound, the substituent is at the C3 position. Nucleophilic attack at this position is not favored because the resulting anionic intermediate cannot be effectively stabilized by the nitrogen atom. Therefore, direct displacement of the aryloxy group by a nucleophile is highly unlikely under standard conditions.

Reaction could potentially be induced under very harsh conditions or by activating the pyridine ring. One method of activation involves oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This modification increases the electrophilicity of the ring, particularly at the C2 and C6 positions, and can facilitate nucleophilic attack. acs.org Another possibility is the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide, typically at the C2 position, but this is not applicable for displacing a group at C3.

Cleavage and Rearrangement Reactions of the Ether Linkage

The ether linkage in this compound is a key site of reactivity, susceptible to both cleavage and rearrangement reactions, often influenced by photochemical or thermal conditions.

A notable transformation is the photoinduced intramolecular rearrangement, a process that has been investigated through detailed theoretical studies. acs.org For the closely related isomer, 2-(pyridin-2-yloxy)benzaldehyde (B135191), density functional theory (DFT) calculations have elucidated a mechanism proceeding through a triplet-state photoexcitation. acs.org This excitation is followed by an intramolecular addition of the carbonyl carbon to the ipso-carbon of the pyridyl ring, forming a spirocyclic intermediate. Subsequent cleavage of the C-O ether bond and a formyl proton transfer lead to the formation of a 2-hydroxybenzophenone-type product. acs.org The reaction is facilitated by the presence of the pyridine ring, and structural modifications, such as protonation, can influence the reaction barriers. acs.org Although this specific study was on the 2-yloxy isomer, the fundamental mechanistic steps are expected to be analogous for this compound due to the similar electronic interplay between the pyridyl nitrogen and the diaryl ether system.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool in organic synthesis. The aldehyde functionality of this compound makes it a suitable candidate for a variety of MCRs, leading to the construction of diverse heterocyclic scaffolds.

While specific examples utilizing this compound in MCRs are not extensively documented in the literature, its structural features suggest its potential application in several well-established MCRs. Aldehydes are key electrophiles in numerous MCRs, including the Biginelli, Ugi, Passerini, and Hantzsch reactions. nih.govbeilstein-journals.orgmdpi.com For instance, in a Biginelli-type reaction, this compound could react with a β-ketoester and urea (B33335) or thiourea (B124793) to generate dihydropyrimidinones bearing the 2-(pyridin-3-yloxy)phenyl substituent. Similarly, in an Ugi reaction, it could combine with an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives.

The general applicability of aldehydes in these reactions is well-established, and the reactivity of this compound is expected to be comparable to other aromatic aldehydes. The electronic nature of the pyridin-3-yloxy substituent may influence the reactivity of the aldehyde group and the subsequent reaction pathways.

Detailed Mechanistic Investigations of Key Transformations

The mechanistic underpinnings of the transformations involving this compound are crucial for understanding and predicting its chemical behavior. As previously mentioned, a detailed mechanistic study on the photoinduced rearrangement of the analogous 2-(pyridin-2-yloxy)benzaldehyde has been conducted using DFT calculations. acs.org

The proposed mechanism for this rearrangement involves the following key steps:

Photoexcitation: The molecule absorbs light, leading to the population of an excited triplet state.

Intramolecular Cyclization: The excited carbonyl group undergoes an intramolecular nucleophilic addition to the ipso-carbon of the pyridine ring, forming a transient spirocyclic intermediate.

C-O Bond Cleavage: The ether bond in the spirocyclic intermediate cleaves, resulting in the formation of a biradical species.

Proton Transfer: An intramolecular hydrogen transfer from the formyl group to the phenoxy radical occurs, yielding the final rearranged product, a hydroxybenzophenone derivative.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor to Complex Heterocyclic Systems

The compound serves as a pivotal starting material for constructing intricate heterocyclic structures, which are central to numerous areas of chemical research and industry.

2-(Pyridin-3-yloxy)benzaldehyde is a key precursor in the synthesis of a wide array of nitrogen-containing heterocycles. chemimpex.com The aldehyde functional group readily participates in a variety of classical organic reactions, including condensations and cyclizations, to form stable ring systems. These heterocycles are of significant interest due to their diverse applications in biology and materials science. kit.edu

Researchers utilize this benzaldehyde (B42025) derivative to create classes of compounds such as:

Quinoxalines: These structures, composed of a fused benzene (B151609) and pyrazine (B50134) ring, are sought after for their roles in developing novel drugs and for their use in optoelectronic applications like organic LEDs. kit.edu

Indoles and Indazoles: These are valuable building blocks and targets in pharmaceutical development. kit.edu

Pyrimidines, Pyrazoles, and Benzimidazoles: These heterocycles form the core of many biologically active molecules and are often synthesized through multi-component reactions or catalytic cyclizations where an aldehyde precursor is essential. nih.govmdpi.com

The synthesis pathways often involve environmentally benign, metal-catalyzed dehydrative cyclization reactions under mild conditions to form the desired heterocyclic products. pitt.edu

The bifunctional nature of this compound makes it an excellent scaffold for assembling complex, multi-ring systems and fused heterocyclic architectures. The molecule can be elaborated upon through sequential or tandem reactions to build three-dimensional structures. nih.gov For instance, fused pyridine (B92270) derivatives, such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, can be synthesized using pyridine-based precursors in multi-component reactions. researchgate.net

One established method for building such systems is the Kröhnke synthesis, which uses an aldehyde to react with a 2-acetylpyridine (B122185) to form 1,5-diketones, which then cyclize to form substituted terpyridines. beilstein-journals.org These multi-ring structures are notable for their ability to form stable complexes with a wide range of metal ions, a property essential in both medicinal chemistry and materials science. beilstein-journals.org

Utilization in Medicinal Chemistry and Pharmaceutical Development

In the pharmaceutical sector, this compound is recognized as a critical intermediate for the generation of new therapeutic agents. chemimpex.com Its structure is a valuable template for designing molecules with specific biological activities.

The compound serves as a foundational element in the synthesis of molecules with potential therapeutic value, including those with anti-inflammatory and anti-cancer properties. chemimpex.com The nitrogen-containing heterocycles derived from it are known to possess a wide spectrum of biological activities, including antiviral, antimicrobial, and anticancer effects. nih.gov

A key application is its use as a starting material or key intermediate for creating analogs of established drugs. For example, aldehyde precursors are crucial in the synthesis of analogs of the cancer drug Imatinib, demonstrating a direct pathway from a simple aldehyde to a complex and potent pharmaceutical agent. mdpi.com The pyridine moiety, in particular, can enhance electronic interactions and solubility, which are valuable characteristics in drug design.

The structural features of this compound make it and its derivatives ideal candidates for ligands that can bind to specific biological targets like enzymes and cellular receptors. The pyridine nitrogen atom and the ether oxygen can act as coordination sites for metal ions or as hydrogen bond acceptors, facilitating strong and specific interactions with target proteins. This ability to act as a ligand is fundamental in coordination chemistry and is exploited in the rational design of enzyme inhibitors and other targeted therapies. chemimpex.com The aldehyde group can also participate in biochemical reactions, influencing cellular pathways and signaling processes.

Building Block for Functional Materials (e.g., Photoactive, Optoelectronic, MOF components)

Beyond its biological applications, this compound is a building block for the development of advanced functional materials. Its utility in coordination chemistry and materials science is a growing area of research. chemimpex.com The ability of the pyridine group to act as a ligand in metal complexes is crucial for creating novel materials and catalysts. chemimpex.com

When used to synthesize larger conjugated systems, such as quinoxalines, the resulting materials can exhibit interesting optoelectronic properties suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. kit.edu The aromatic nature of the compound and its capacity to be incorporated into larger, rigid, and often polymeric structures make it a candidate for components in metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.

Lack of Specific Research Data Hinders Detailed Analysis of this compound in Catalysis

Despite a comprehensive search of available scientific literature, specific and detailed research findings on the catalytic applications of the chemical compound this compound, particularly in the realms of coordination chemistry and chiral catalyst design, remain elusive. While the compound is noted for its potential as a versatile ligand in the development of novel catalysts, concrete examples of its metal complexes and their performance in advanced organic synthesis and materials science are not sufficiently documented in the public domain to fulfill a detailed analysis as requested.

The initial outline for a thorough scientific article hinged on elucidating the coordination of this compound to metal centers and its subsequent application in the design of chiral catalysts. This was to include an in-depth look at its role in forming catalytic systems and the methodologies for creating enantioselective catalysts.

Furthermore, the exploration of this compound in the specialized area of asymmetric catalysis, which involves the synthesis of chiral molecules, appears to be an underexplored field of study. The design of effective chiral catalysts often involves the modification of a ligand scaffold to create a specific three-dimensional environment around the metal center. This tailored environment is crucial for controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. While general strategies for creating chiral ligands from aldehydes and amino alcohols are well-established, their specific application to this compound has not been detailed in the available literature. mdpi.commdpi.com

Consequently, a comprehensive article structured around the proposed outline cannot be generated at this time due to the lack of specific and verifiable research data. Further investigation and primary research would be required to provide the detailed findings necessary to address the specific subsections of the requested article.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR Analysis for Proton Environment Elucidation

A ¹H NMR spectrum would be crucial for identifying the electronic environment, number, and connectivity of the protons in 2-(Pyridin-3-yloxy)benzaldehyde. The spectrum would be expected to show distinct signals for the aldehydic proton, as well as the protons on the benzaldehyde (B42025) and pyridine (B92270) rings. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide detailed information about the connectivity of the atoms.

¹³C NMR Analysis for Carbon Framework Determination

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The characteristic chemical shift of the carbonyl carbon in the aldehyde group would be expected at a significantly downfield position (typically 190-200 ppm). Signals for the aromatic carbons of both the pyridine and benzene (B151609) rings would appear in the aromatic region (typically 100-160 ppm).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the proton networks within the benzene and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is key for connecting the pyridin-3-yloxy group to the benzaldehyde ring at the correct position.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons, providing insights into the molecule's three-dimensional conformation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecule's mass, allowing for the unambiguous confirmation of its elemental composition (C₁₂H₉NO₂).

Analysis of Fragmentation Pathways

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a reproducible manner. The analysis of these fragment ions would offer valuable clues about the molecule's structure. Common fragmentation patterns for such a molecule might include the loss of the aldehyde group (-CHO), cleavage of the ether bond, and fragmentation of the pyridine ring.

Without access to this foundational experimental data, a scientifically rigorous article on the advanced spectroscopic characterization of this compound cannot be constructed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural components: an aldehyde group, an ether linkage, and two aromatic rings (benzene and pyridine).

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing around 1700 cm⁻¹. docbrown.info The C-H bond of the aldehyde group also gives rise to a distinctive pair of medium-intensity bands at approximately 2880-2650 cm⁻¹. docbrown.info

The diaryl ether linkage (Ar-O-Ar) is characterized by two C-O stretching bands. The asymmetric C-O-C stretch is expected to appear as a strong, broad band in the 1270-1230 cm⁻¹ region, while the symmetric stretch would be found near 1075-1020 cm⁻¹. The vibrations of the aromatic rings will also be evident. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, and C=C stretching vibrations within the rings produce a series of peaks in the 1600-1400 cm⁻¹ range. docbrown.info

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine & Benzene Rings) |

| 2880-2800 & 2780-2650 | C-H Stretch | Aldehyde (CHO) |

| ~1700 | C=O Stretch | Aromatic Aldehyde |

| 1600-1400 | C=C Stretch | Aromatic (Pyridine & Benzene Rings) |

| 1270-1230 | Asymmetric C-O-C Stretch | Diaryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions from its conjugated π-electron system, which includes the benzaldehyde and pyridine rings linked by an ether oxygen.

The primary absorptions will be due to π → π* transitions. For the benzaldehyde moiety, a strong absorption band is typically observed around 248 nm. researchgate.net The pyridine ring also exhibits strong π → π* transitions. The interaction between the two aromatic systems through the ether linkage may lead to shifts in these absorption maxima.

Table 2: Expected UV-Visible Absorption Maxima (λmax) for this compound

| Expected λmax (nm) | Electronic Transition | Chromophore |

| ~250 | π → π | Benzaldehyde Ring |

| ~260 | π → π | Pyridine Ring |

| ~280-300 | n → π* | Carbonyl Group (C=O) |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, SC-XRD analysis would provide unambiguous confirmation of its molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity of the pyridine ring to the benzaldehyde moiety through the ether oxygen at the 2-position of the benzene ring and the 3-position of the pyridine ring. It would also reveal the molecule's conformation in the solid state, particularly the dihedral angles between the planes of the two aromatic rings. Furthermore, SC-XRD elucidates the supramolecular structure, showing how individual molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonds or π–π stacking. This information is invaluable for understanding the compound's physical properties.

Table 3: Potential Data Obtained from SC-XRD Analysis of this compound

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-O, C=C). |

| Bond Angles | Angles between adjacent bonds (e.g., C-O-C, O=C-C). |

| Torsion Angles | Dihedral angles defining the molecular conformation. |

| Supramolecular Packing | Arrangement of molecules and intermolecular interactions in the crystal. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 2-(pyridin-3-yloxy)benzaldehyde, DFT calculations offer a robust framework for understanding its fundamental chemical characteristics. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to ensure accuracy.

Geometry Optimization and Conformational Analysis

Conformational analysis is crucial for identifying the different spatial arrangements (conformers) of the molecule and their relative stabilities. For molecules with rotational freedom, such as the ether linkage in this compound, multiple conformers may exist. Theoretical studies on similar compounds, like 3-quinolinecarboxaldehyde, have shown that different rotational isomers (rotamers) can have varying stabilities, which can be computationally predicted. nih.gov The relative energies of these conformers are calculated to identify the most predominant form in the ground state.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (ether) | 1.37 | - | - |

| C=O (aldehyde) | 1.22 | - | - |

| C-C (ring bridge) | 1.48 | - | - |

| O-C-C (ether-ring) | - | 118.5 | - |

| C-C=O (aldehyde) | - | 124.0 | - |

| Pyridine-O-Benzene | - | - | 120.0 |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Frontier Molecular Orbitals)

The electronic structure of this compound is central to its chemical reactivity. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the electron-rich aromatic rings, while the LUMO is a π*-orbital. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. In related pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring, while the LUMO can be distributed across the entire molecule. niscair.res.in The presence of the electron-withdrawing aldehyde group and the pyridine ring, along with the electron-donating ether linkage, creates a complex electronic profile.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.7 |

Note: This table contains hypothetical values based on computational studies of analogous aromatic aldehydes and pyridine derivatives, as specific data for the target compound is not available.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within this compound is uneven due to the presence of heteroatoms (oxygen and nitrogen) and the carbonyl group. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites.

Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring are expected to be regions of high negative potential. Conversely, the hydrogen atom of the aldehyde group and the hydrogen atoms on the aromatic rings are likely to exhibit positive potential. Understanding the MEP is invaluable for predicting intermolecular interactions.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method. For related benzaldehyde (B42025) compounds, the aldehyde proton typically appears at a high chemical shift (around 10 ppm) in the 1H NMR spectrum. nih.gov The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the pyridinyloxy substituent.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. This method can calculate the excitation energies and oscillator strengths of electronic transitions. Theoretical studies on benzaldehyde have identified n→π* and π→π* transitions as being responsible for its characteristic UV absorption bands. researchgate.net The specific absorption wavelengths for this compound would be influenced by the extended conjugation provided by the pyridinyloxy group.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. By analyzing the vibrational modes, specific functional groups can be identified. For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the aldehyde, C-O-C stretching of the ether linkage, and various vibrations of the aromatic rings. nih.govresearchgate.net

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Key Predicted Feature | Value |

| 1H NMR | Aldehyde Proton (CHO) | ~9.9 ppm |

| 13C NMR | Carbonyl Carbon (C=O) | ~192 ppm |

| UV-Vis | λmax (π→π*) | ~280 nm |

| IR | C=O Stretch | ~1700 cm-1 |

Note: This table presents hypothetical data based on known spectroscopic values for similar compounds, as specific computationally predicted spectra for this compound were not found in the searched literature.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation and transformation of this compound.

Transition State Characterization and Energy Barrier Calculations

By modeling the potential energy surface of a reaction, computational methods can identify the structures of transition states and calculate the associated energy barriers (activation energies). This information is crucial for understanding the kinetics and feasibility of a reaction pathway. For instance, a computational study on the photoinduced rearrangement of the isomeric 2-(pyridin-2-yloxy)benzaldehyde (B135191) involved the characterization of transition states for steps like ipso addition and C-O bond cleavage. acs.org

For the synthesis of this compound, which could potentially be formed via a nucleophilic aromatic substitution reaction between 3-hydroxypyridine (B118123) and 2-fluorobenzaldehyde (B47322), DFT calculations could be used to model the reaction pathway. This would involve locating the transition state for the nucleophilic attack and subsequent loss of the leaving group, and calculating the activation energy to predict the reaction rate. Such studies provide a detailed, step-by-step view of the reaction mechanism at the molecular level. nih.gov

Energy Profiles of Chemical Transformations

The chemical reactivity of this compound is dictated by the energy changes that occur during a reaction. The aldehyde functional group is a primary site for various transformations, including oxidation to a carboxylic acid and reduction to an alcohol. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the energy profiles of these reactions.

While specific DFT studies on the energy profiles of this compound transformations are not extensively documented in publicly available literature, the principles can be illustrated by examining related systems. For instance, a DFT study on the oxidation of benzaldehyde to benzoic acid would reveal a multi-step process involving the formation of a tetrahedral intermediate. The calculated energy profile would identify the transition state with the highest energy, which corresponds to the rate-determining step of the reaction. Similarly, the reduction of the aldehyde to a primary alcohol can be modeled to understand the energetics of hydride attack and subsequent protonation.

These theoretical energy profiles provide invaluable insights into reaction mechanisms, catalyst performance, and the potential for side-product formation, thereby guiding the optimization of synthetic protocols.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its interaction with other molecules, including solvents and biological targets. Molecular dynamics (MD) simulations offer a means to explore the conformational space of this molecule over time, providing a dynamic picture of its behavior.

A key aspect of the conformational flexibility of this compound is the rotation around the C-O-C ether linkage and the C-C bond connecting the phenyl ring to the aldehyde group. While specific MD simulations for this exact molecule are not readily found, insights can be drawn from computational studies on analogous structures, such as formyl pyridines.

A DFT study on 2-, 3-, and 4-formyl pyridine has shown that these molecules have preferred conformations with significant rotational barriers. nih.gov For example, 3-formyl pyridine was predicted to exist predominantly in a cis conformation with a rotational barrier of 8.55 kcal/mol between the cis and trans forms. nih.gov This suggests that the orientation of the pyridin-3-yloxy group relative to the benzaldehyde in this compound is also likely to have a preferred, low-energy conformation with a notable energy barrier to rotation.

| Compound | Predominant Conformation | Rotational Barrier (kcal/mol) |

|---|---|---|

| 2-Formyl Pyridine | cis | 9.38 |

| 3-Formyl Pyridine | cis | 8.55 |

| 4-Formyl Pyridine | Planar | 7.18 |

MD simulations would further elaborate on this by revealing the dihedral angle distributions and the time scales of conformational changes. Such simulations would typically employ a force field, a set of parameters that describe the potential energy of the system, to calculate the forces on each atom and propagate their motion. The resulting trajectory provides a wealth of information on the molecule's flexibility and its non-covalent interactions with its environment.

Quantitative Structure-Activity Relationships (QSAR) within a Chemical Reactivity and Synthetic Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured activity. Within a chemical reactivity and synthetic context, QSAR can be employed to predict the reactivity of new derivatives of this compound or to guide the design of catalysts for its transformation.

While no specific QSAR models for the reactivity of this compound are reported, the principles of QSAR have been successfully applied to aromatic aldehydes and pyridine derivatives for various endpoints, including biological activity and toxicity. nih.gov For instance, a QSAR study on the toxicity of aromatic aldehydes used quantum topological molecular similarity (QTMS) descriptors and the lipophilicity (logP) to build predictive models. nih.gov

In a synthetic context, QSAR could be developed to predict the reaction rate or yield of a particular transformation across a library of substituted this compound derivatives. The descriptors in such a model could include:

Electronic descriptors: Hammett constants, calculated atomic charges, or HOMO/LUMO energies to quantify the electron-donating or -withdrawing nature of substituents.

Steric descriptors: Molar refractivity, van der Waals volume, or Taft steric parameters to account for the size and shape of substituents.

Topological descriptors: Molecular connectivity indices that describe the branching and connectivity of the molecule.

By establishing a statistically significant relationship between these descriptors and the observed reactivity, a QSAR model can be used to virtually screen new, unsynthesized derivatives to identify those with desired reactivity profiles, thereby prioritizing synthetic efforts.

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

|---|---|---|

| Electronic | Hammett constant (σ), HOMO/LUMO gap, Mulliken charges | Influences the electrophilicity of the aldehyde carbon and the nucleophilicity of the pyridine nitrogen. |

| Steric | Taft steric parameter (Es), Molar refractivity (MR) | Affects the accessibility of the reactive sites to reagents and catalysts. |

| Topological | Kier & Hall connectivity indices (χ) | Captures the overall size, shape, and branching of the molecule. |

Coordination Chemistry of 2 Pyridin 3 Yloxy Benzaldehyde As a Ligand

Chelation Modes and Potential Binding Sites

The structure of 2-(Pyridin-3-yloxy)benzaldehyde offers several potential binding sites for metal ions. The most probable coordination would involve the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group, forming a stable six-membered chelate ring. This bidentate N,O-coordination is a common motif in coordination chemistry, often leading to robust metal complexes.

Another possibility, though perhaps less favored due to the formation of a larger and potentially less stable chelate ring, is the involvement of the pyridyl nitrogen and the ether oxygen. The flexibility of the ether linkage could allow for some adaptability in the coordination sphere. Furthermore, the ligand could act as a monodentate donor, coordinating to a metal center solely through the pyridyl nitrogen, which is the most basic site. Bridging coordination modes are also conceivable, where the pyridyl nitrogen coordinates to one metal center and the aldehyde or ether oxygen to another, leading to the formation of polynuclear or polymeric structures.

The specific chelation mode adopted would likely be influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the counter-anion, and the reaction conditions.

Synthesis of Metal Complexes and Supramolecular Assemblies

The synthesis of metal complexes with this compound is anticipated to be achievable through standard synthetic methodologies. A general approach would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Copper(I), Cobalt(II), Nickel(II), Zinc(II), Palladium(II))

The formation of complexes with first-row transition metals such as cobalt(II), nickel(II), and zinc(II) would likely proceed by mixing stoichiometric amounts of the respective metal chlorides or nitrates with the ligand in a solvent like ethanol (B145695) or methanol (B129727). Gentle heating might be required to facilitate the reaction. For the synthesis of copper(I) complexes, a mild reducing agent might be necessary, or a stable Cu(I) precursor could be used under an inert atmosphere to prevent oxidation. Palladium(II) complexes could be synthesized by reacting the ligand with a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate, in a suitable organic solvent. The resulting complexes could potentially be isolated as crystalline solids upon cooling or by slow evaporation of the solvent.

The self-assembly of these complexes could lead to the formation of interesting supramolecular architectures, such as dimers, grids, or coordination polymers, driven by the bridging potential of the ligand or through weaker intermolecular interactions.

Luminescent Properties of Metal Complexes

The incorporation of a metal center can significantly influence the photophysical properties of an organic ligand. The formation of metal complexes with this compound, particularly with d¹⁰ metal ions like zinc(II) and copper(I), could result in luminescent materials. The rigidity imposed by chelation can reduce non-radiative decay pathways, leading to enhanced fluorescence or phosphorescence. The emission properties would be dependent on the nature of the metal, the coordination geometry, and the ligand-to-metal or metal-to-ligand charge transfer transitions. The investigation of the luminescent properties of these hypothetical complexes represents a promising avenue for future research, with potential applications in sensing, imaging, and materials science.

Structural Analysis of Coordination Compounds

The definitive characterization of the coordination modes and geometries of metal complexes of this compound would rely on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Spectroscopic Signatures of Ligand-Metal Interactions (e.g., IR, UV-Vis, NMR)

Spectroscopic methods would be instrumental in characterizing the complexes in both solid and solution states.

Infrared (IR) Spectroscopy: Coordination of the aldehyde's carbonyl oxygen to a metal center would be expected to cause a noticeable shift in the C=O stretching frequency to a lower wavenumber in the IR spectrum compared to the free ligand. Similarly, changes in the vibrational modes of the pyridine ring would indicate its involvement in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes would likely exhibit shifts in the ligand-based π-π* transitions and the appearance of new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. These spectra would provide insights into the electronic structure of the complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of zinc(II) or palladium(II), ¹H and ¹³C NMR spectroscopy would be highly informative. The coordination of the ligand to a metal center would induce shifts in the proton and carbon signals, particularly those of the pyridine ring and the aldehyde group, compared to the free ligand. This would allow for the elucidation of the coordination mode in solution.

Theoretical Studies of Coordination Behavior and Complex Stability

DFT Studies on Ligand-Metal Bonding and Electronic Structure

No peer-reviewed articles or computational studies were identified that specifically detail Density Functional Theory (DFT) analyses of metal complexes formed with this compound. Such studies would typically provide valuable insights into the nature of the coordination bonds, the frontier molecular orbitals (HOMO-LUMO), and the electronic charge distribution between the ligand and a central metal ion.

Prediction of Spectroscopic and Magnetic Properties of Complexes

Similarly, the scientific literature lacks any reports on the theoretical prediction of spectroscopic (e.g., UV-Vis, IR, NMR) or magnetic properties for coordination complexes of this compound. These predictions, often made in conjunction with experimental data, are crucial for characterizing the geometry and electronic state of metal complexes.

While research exists on the theoretical aspects of other pyridine-based ligands, the strict focus of this article on this compound prevents the inclusion of such information. The unique electronic and steric properties arising from the ether linkage and the specific substitution pattern of this ligand mean that data from other, even structurally similar, compounds cannot be reliably extrapolated.

It is hoped that future research will address this gap in the literature, providing a theoretical framework to complement experimental studies on the coordination chemistry of this intriguing ligand.

Future Research Directions and Perspectives for 2 Pyridin 3 Yloxy Benzaldehyde

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 2-(Pyridin-3-yloxy)benzaldehyde and its derivatives. Traditional synthetic routes often rely on harsh conditions and hazardous reagents. misericordia.edu The principles of green chemistry offer a roadmap for innovation in this area. jddhs.com

Key research directions include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and increase yields for various pyridine (B92270) derivatives. acs.orgnih.gov Applying microwave irradiation to the synthesis of pyridyloxyl-containing compounds could offer a more energy-efficient alternative to conventional heating. acs.org

Solvent-Free Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. jddhs.com Research into solid-state reactions or using greener solvents like water or ionic liquids could significantly reduce the environmental impact of synthesis. wikipedia.orgwjpmr.com

Multicomponent Reactions (MCRs): MCRs, such as the Hantzsch pyridine synthesis, allow for the construction of complex molecules in a single step, improving atom economy and reducing waste. wikipedia.orgijarsct.co.in Designing novel MCRs to produce functionalized this compound derivatives is a promising area of exploration. nih.gov

Reusable Catalysts: The development and use of heterogeneous or nano-catalysts that can be easily recovered and reused would enhance the sustainability and cost-effectiveness of the synthesis. nih.gov

| Sustainable Synthesis Approach | Potential Advantages | Relevant Research Area |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. acs.org | Green Chemistry, Process Chemistry |

| Solvent-Free or Green Solvents | Reduced environmental impact, lower toxicity, easier purification. wikipedia.orgwjpmr.com | Green Chemistry, Environmental Science |

| Multicomponent Reactions (MCRs) | Increased atom economy, simplified procedures, reduced waste. ijarsct.co.innih.gov | Organic Synthesis, Combinatorial Chemistry |

| Reusable Catalysts | Lower costs, reduced metal waste, improved process efficiency. nih.gov | Catalysis, Materials Science |

Exploration of New Catalytic Applications and Catalyst Design

The pyridine moiety is a well-established ligand in coordination chemistry and catalysis. researchgate.net The nitrogen atom's lone pair of electrons allows it to coordinate with a wide range of metal centers, making pyridine-containing molecules valuable components of catalysts.

Future research into this compound in catalysis could explore:

Ligand Development: The compound can serve as a bidentate or monodentate ligand. The pyridine nitrogen and the ether oxygen or aldehyde oxygen can potentially chelate to a metal center. Systematic modification of the scaffold will allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for optimizing catalytic activity and selectivity in reactions like cross-coupling, hydrogenation, and oxidation. nih.govtandfonline.com

Asymmetric Catalysis: Incorporating chiral elements into the this compound structure could lead to the development of new chiral ligands for asymmetric catalysis. nih.gov This is a critical area for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Organocatalysis: Pyridine derivatives themselves can act as organocatalysts. researchgate.net The basicity of the pyridine nitrogen can be harnessed to catalyze a variety of organic transformations, and the specific substitution pattern of this compound may offer unique reactivity.

Integration into Advanced Functional Materials and Nanostructures

The unique electronic and structural features of pyridine-based compounds make them attractive building blocks for advanced materials. researchgate.net Research in this area could focus on integrating this compound into various material platforms.

Potential applications include:

Optoelectronic Materials: Pyridine and its derivatives are components of materials used in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netnih.gov The π-conjugated system of this compound could be exploited to create novel organic semiconductors with tunable properties. nih.gov

Sensors: The ability of the pyridine nitrogen to bind to metal ions makes it a useful component in chemical sensors. Derivatives of this compound could be designed as fluorescent or colorimetric sensors for specific analytes.

Nanomaterials: The compound could be anchored onto the surface of nanomaterials, such as gold nanoparticles or polymer scaffolds, to create functionalized nanostructures. nih.gov These hybrid materials could have applications in catalysis, drug delivery, or bio-imaging. researchgate.net

| Material/Nanostructure | Potential Application | Key Feature of this compound |

|---|---|---|

| Organic Semiconductors | OLEDs, Organic Field-Effect Transistors (OFETs) nih.gov | π-conjugated aromatic system |

| Chemical Sensors | Detection of metal ions or other analytes | Metal-coordinating pyridine nitrogen |

| Functionalized Nanoparticles | Targeted drug delivery, bio-imaging, catalysis nih.gov | Reactive aldehyde group for surface attachment |

Computational Design and Predictive Modeling for Derivative Synthesis and Reactivity

Computational chemistry and machine learning are becoming indispensable tools in chemical research. novartis.com These methods can accelerate the discovery and optimization of new molecules and reactions by predicting their properties and reactivity. nih.gov

For this compound, future computational research could involve:

Derivative Design: Using computational methods to design novel derivatives with specific electronic, steric, or binding properties for applications in medicinal chemistry or materials science. mdpi.comnih.gov

Reactivity Prediction: Employing Density Functional Theory (DFT) and other quantum mechanical methods to model the reactivity of the aldehyde and pyridine groups. researchgate.net This can help in planning synthetic routes and predicting the outcomes of reactions. nih.gov

Machine Learning Models: Developing machine learning models trained on experimental data to predict the biological activity or material properties of a library of virtual derivatives. nih.govnih.gov This approach can significantly reduce the time and cost associated with experimental screening.

Continued Research in Medicinal Chemistry as a Synthetic Intermediate and Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov Likewise, the benzaldehyde (B42025) scaffold is used in the design of various bioactive compounds, including enzyme inhibitors. nih.gov The hybrid structure of this compound makes it a highly attractive starting point for drug discovery programs. chemimpex.com

Future research in this domain should focus on:

Synthetic Intermediate: Utilizing the compound as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com The reactive aldehyde group provides a convenient handle for elaboration into a wide range of functional groups.

Scaffold for Inhibitor Design: The pyridyloxy benzaldehyde core can serve as a scaffold for designing inhibitors of various enzymes. nih.gov For example, benzaldehyde derivatives have been explored as inhibitors of aldehyde dehydrogenases (ALDH), enzymes often overexpressed in cancer. nih.govyork.ac.uk The specific structure of this compound may offer a unique binding mode or selectivity profile for certain enzyme targets.

Privileged Scaffold Hybridization: The combination of two known privileged scaffolds (pyridine and benzaldehyde) into one molecule is a powerful strategy in drug design. mdpi.com This hybridization can lead to novel compounds with improved potency, selectivity, or pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Pyridin-3-yloxy)benzaldehyde, and how can reaction conditions be optimized for academic laboratory settings?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution between 3-hydroxypyridine and 2-fluorobenzaldehyde (or a brominated benzaldehyde derivative) in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are preferred due to their ability to stabilize transition states. Heating at 80–100°C for 12–24 hours under inert atmosphere ensures efficient coupling.

- Optimization : Reaction yields can be improved by:

- Using anhydrous solvents to minimize hydrolysis.

- Employing microwave-assisted synthesis to reduce reaction time.

- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure and purity of this compound?

- Spectroscopy :

- NMR : H and C NMR to confirm substitution patterns (e.g., pyridyloxy linkage at C2 of benzaldehyde).

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C ether stretch).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion verification.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?